MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group with the Boc group, followed by the introduction of the trifluoroacetamido group. The Boc group is commonly used in peptide synthesis as it is stable under a variety of conditions and can be removed selectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The Boc group could be removed under acidic conditions, revealing the free amino group . The trifluoroacetamido group might also participate in certain reactions, particularly if conditions were adjusted to enhance its reactivity.Mechanism of Action
Target of Action
The tert-butyl group in the compound is known to have unique reactivity patterns and is used in various chemical transformations . It also has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern . It is used in a variety of organic compounds and has been developed using flow microreactor systems .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence the compound’s effects .
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O5/c1-13(2,3)24-12(22)19-9(10(20)23-4)7-5-6-8-18-11(21)14(15,16)17/h9H,5-8H2,1-4H3,(H,18,21)(H,19,22)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMBSHYTCSODM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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